molecular formula C13H11N3O3 B5688101 2-methyl-3-nitro-N-3-pyridinylbenzamide

2-methyl-3-nitro-N-3-pyridinylbenzamide

Cat. No.: B5688101
M. Wt: 257.24 g/mol
InChI Key: QCNKDNBGJYLBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-nitro-N-3-pyridinylbenzamide is a substituted benzamide compound of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class have been investigated for their potential as high-affinity ligands for various neurological targets . Specifically, research into similar benzamido derivatives has highlighted their relevance in the study of serotonin receptor subclasses, such as the 5-HT1A receptor, which is implicated in regulating mood, sleep, and disorders such as anxiety and depression . The molecular scaffold of substituted benzamides is often explored for its binding affinity and selectivity, contributing to the development of receptor agonists, partial agonists, and antagonists . Beyond neurological applications, substituted benzamides represent a versatile pharmacophore in drug discovery. Patents covering this class of compounds indicate broad utility and ongoing research interest in their properties and applications . This product is intended for research and development purposes in a controlled laboratory environment only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices before use.

Properties

IUPAC Name

2-methyl-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-11(5-2-6-12(9)16(18)19)13(17)15-10-4-3-7-14-8-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNKDNBGJYLBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a 3-methylbenzamide core with a hydroxyl-containing alkyl group on the amide nitrogen.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
  • Key Difference : Lacks the nitro and pyridinyl groups, but features an N,O-bidentate directing group for metal-catalyzed C–H functionalization. This highlights the importance of nitrogen substituents in reactivity .
3-Methyl-N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide ()
  • Structure : Benzamide with a 3-methyl group and a pyridin-4-ylmethyl-substituted phenyl ring.
  • Key Difference : The pyridin-4-ylmethyl group (vs. pyridin-3-yl in the target compound) alters spatial orientation and electronic effects. The methyl group on the benzene ring may reduce polarity compared to the nitro group in the target compound .
3-Aminobenzamide (3AB) ()
  • Structure: Benzamide with a 3-amino group.
  • Key Difference: The amino group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target compound. 3AB inhibits poly(ADP-ribose) polymerase (PARP), enhancing DNA amplification in carcinogen-treated cells. The nitro group in the target compound might confer distinct bioactivity or toxicity profiles .
Imatinib Meta-methyl-piperazine Impurity ()
  • Structure: Complex benzamide with a pyrimidinylamino group and piperazinylmethyl substituent.
  • Key Difference: Designed for kinase inhibition, this compound’s extended substituents improve pharmacokinetics.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Hydrogen Bond Donors/Acceptors
2-Methyl-3-nitro-N-3-pyridinylbenzamide* ~285 Nitro, pyridinyl, benzamide ~2.5 (estimated) 2 donors, 4 acceptors
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.27 Hydroxyl, benzamide ~1.8 2 donors, 3 acceptors
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 318.38 Pyridin-4-ylmethyl, benzamide ~3.2 1 donor, 4 acceptors
3-Aminobenzamide 136.15 Amino, benzamide ~0.9 2 donors, 3 acceptors

*Estimated based on structural analogs.

Q & A

Q. What synthetic routes are recommended for 2-methyl-3-nitro-N-3-pyridinylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridinylamine with a nitro-substituted benzoyl chloride derivative under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios. Catalysts like DMAP may enhance acylation efficiency. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays). Cross-reference spectral data with structurally analogous benzamides (e.g., 3-chloro-N-imidazopyridinyl derivatives) to resolve ambiguities .

Q. What solvent systems are suitable for solubility testing in pharmacological assays?

Prioritize DMSO for stock solutions due to the compound’s likely hydrophobicity. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility profiles should be validated via UV-Vis spectroscopy or nephelometry across pH 6–8 to mimic physiological conditions .

Advanced Research Questions

Q. How can contradictions between computational reactivity predictions and experimental data be resolved?

  • Perform density functional theory (DFT) calculations to model nitro-group reactivity and compare with empirical results (e.g., nucleophilic substitution kinetics).
  • Validate hypotheses using isotopic labeling (e.g., ¹⁵N-nitrogen) to track reaction pathways.
  • Reconcile discrepancies by adjusting solvent polarity parameters in simulations .

Q. What experimental designs are optimal for stability studies under varying conditions?

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via LC-MS.
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature.
  • pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–10) to identify labile functional groups (e.g., nitro or amide bonds) .

Q. How can machine learning (ML) optimize reaction conditions for scale-up synthesis?

  • Train ML models on historical reaction data (yield, purity, solvent, temperature) to predict optimal parameters.
  • Incorporate Bayesian optimization for iterative refinement of conditions (e.g., catalyst loading, reaction time).
  • Validate models with high-throughput robotic screening platforms .

Methodological and Data Analysis Questions

Q. What statistical approaches ensure reproducibility in biological activity assays?

  • Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare dose-response curves across replicates.
  • Report data as mean ± SEM (standard error of the mean) and validate normality assumptions.
  • Employ software tools like GraphPad Prism® for rigorous outlier detection .

Q. How can researchers compare this compound’s bioactivity with structural analogs?

  • Generate a structure-activity relationship (SAR) table (example below) to correlate substituent effects (e.g., nitro vs. chloro groups) with IC₅₀ values.
  • Use molecular docking (e.g., PDB ID: 3HKC) to map binding interactions in target proteins .
CompoundSubstituent (R)IC₅₀ (µM)LogP
This compound-NO₂0.452.8
3-Chloro analog-Cl1.23.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.